Nonadecylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJBRTHGGZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880214 | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29136-19-4, 70356-32-0 | |

| Record name | Nonadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, nonadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonadecylbenzene chemical properties and structure

An In-Depth Technical Guide to Nonadecylbenzene: Chemical Properties, Structure, and Synthesis

Introduction

This compound, also known as 1-phenylnonadecane, is a long-chain aromatic hydrocarbon. It belongs to the class of linear alkylbenzenes (LABs), which are characterized by a benzene ring attached to a linear alkyl chain. While not as commercially prevalent as its shorter-chain counterparts like dodecylbenzene, this compound serves as an important molecule in various research and specialized industrial applications. Its unique physical properties, stemming from the combination of a bulky, nonpolar alkyl tail and a polarizable aromatic head, make it a subject of interest in surfactant chemistry, materials science, and as a high-purity standard for analytical applications.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, established synthesis protocols, and key safety considerations for its handling. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Chemical Structure and Properties

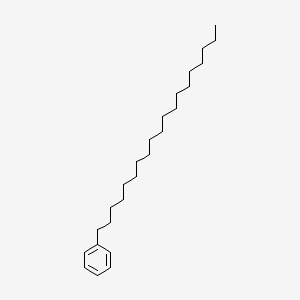

The molecular structure of this compound consists of a phenyl group (-C₆H₅) bonded to the terminal carbon of a 19-carbon alkyl chain (nonadecyl group, -C₁₉H₃₉). This structure imparts both aromatic and aliphatic characteristics to the molecule.

Caption: Chemical structure of this compound (1-Phenylnonadecane).

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in synthesis, formulation, and analytical testing.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [1][2][3][4] |

| CAS Number | 29136-19-4 | [1][2][3][5] |

| Molecular Formula | C₂₅H₄₄ | [1][2][3][5] |

| Molecular Weight | 344.62 g/mol | [2][3][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [4][5][6] |

| Melting Point | 36-41 °C | [4][5] |

| Boiling Point | 419 °C (lit.) | [4][5] |

| Density (estimate) | 0.8613 g/cm³ | [4][5] |

| Refractive Index | 1.4807 | [4][5] |

Spectral Information

Detailed spectral data is crucial for the structural confirmation and purity assessment of this compound. While specific spectra are dependent on the acquisition conditions, general characteristics can be described:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for aromatic protons in the region of δ 7.0-7.5 ppm. The aliphatic protons of the long alkyl chain would produce a series of overlapping multiplets, with the benzylic protons (-CH₂-Ph) appearing as a distinct triplet around δ 2.6 ppm and the terminal methyl group (-CH₃) as a triplet near δ 0.9 ppm.

-

¹³C NMR: The carbon NMR would display signals for the six aromatic carbons (four unique signals due to symmetry) and distinct signals for the benzylic, terminal methyl, and repeating methylene carbons of the alkyl chain.

-

IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[3]

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z = 344. A prominent base peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is characteristic of alkylbenzenes due to benzylic cleavage.[3]

Synthesis and Reactions

The most common and industrially significant method for synthesizing this compound and other linear alkylbenzenes is the Friedel-Crafts alkylation . This reaction involves the electrophilic substitution of a benzene ring with an alkyl group, facilitated by a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation for this compound Synthesis

This protocol describes the synthesis of this compound from benzene and 1-nonadecene using aluminum chloride (AlCl₃) as the catalyst.

Materials:

-

Benzene (anhydrous)

-

1-Nonadecene

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous benzene. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add anhydrous aluminum chloride (AlCl₃) to the stirred benzene. Causality: AlCl₃ is a potent Lewis acid that activates the alkene (1-nonadecene) to form a carbocation electrophile, which is necessary for the alkylation of the benzene ring.

-

Alkene Addition: Add 1-nonadecene to the dropping funnel. Add the alkene dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to minimize side reactions such as polymerization of the alkene or polyalkylation of the benzene ring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the AlCl₃ catalyst and protonating any remaining intermediates. The acid helps to dissolve the resulting aluminum hydroxides.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water from the organic phase before drying.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Key Reactions

The most significant reaction of this compound is sulfonation . Reacting this compound with a sulfonating agent like sulfur trioxide (SO₃) or oleum introduces a sulfonic acid group (-SO₃H) onto the benzene ring, primarily at the para position.[7] Subsequent neutralization with a base (e.g., NaOH) produces sodium this compound sulfonate , an anionic surfactant with applications in detergents and emulsifiers.[7][8]

Applications

While not a bulk chemical, this compound and its derivatives have several specialized applications:

-

Surfactant Precursor: As a long-chain linear alkylbenzene, it is a precursor for synthesizing high-molecular-weight anionic surfactants. These surfactants are used in formulations requiring specific emulsification, dispersion, or detergency properties.[9]

-

Analytical Standard: Due to its high purity when synthesized correctly, this compound can be used as an internal or external standard in analytical techniques like Gas Chromatography (GC) for the quantification of other long-chain hydrocarbons.[5]

-

Lubricant Additives: Long-chain alkylbenzenes can be used in the formulation of synthetic lubricants and as additives in engine oils, where they can contribute to thermal stability and detergency after being converted to sulfonates.[8]

-

Research Chemical: It serves as a model compound in studies of self-assembly, micelle formation, and interfacial phenomena due to its well-defined amphiphilic potential after sulfonation.

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting. Based on available safety data, it is classified as a hazardous substance.

-

Hazards Identification: It is known to cause skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] As with many organic solvents, prolonged or repeated exposure should be avoided.

-

Handling Precautions:

-

Use in a well-ventilated area or with a chemical fume hood to avoid inhaling vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid contact with strong oxidizing agents.[11]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.[10][11][12]

References

-

Product information, N-nonadecylbenzene. P&S Chemicals. [Link]

-

This compound | C25H44 | CID 94400. PubChem, National Institutes of Health. [Link]

-

Benzene, nonadecyl-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Cheméo. [Link]

-

Benzene, dodecyl-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Synthesis and Properties of Nonylphenol-Substituted Dodecyl Sulfonate. Request PDF, ResearchGate. [Link]

-

Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). Chemistry Stack Exchange. [Link]

-

Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, nonadecyl- [webbook.nist.gov]

- 4. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]

- 5. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]

- 6. This compound | 29136-19-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ijnc.ir [ijnc.ir]

- 9. researchgate.net [researchgate.net]

- 10. cpchem.com [cpchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemical.kao.com [chemical.kao.com]

Synthesis and characterization of Nonadecylbenzene.

An In-depth Technical Guide to the Synthesis and Characterization of Nonadecylbenzene

Introduction

This compound (also known as 1-phenylnonadecane) is a long-chain alkylbenzene (LCAB) characterized by a benzene ring attached to a linear nineteen-carbon alkyl chain. As a member of the linear alkylbenzene (LAB) family, it serves as a crucial intermediate in the industrial production of linear alkylbenzene sulfonate (LAS) surfactants, which are primary components of detergents and cleaning products.[1][2] Beyond its industrial significance, this compound and its analogues are important molecular tracers used in environmental science to monitor domestic and industrial wastewater contamination in matrices like water and sediment.[1][2]

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and the rationale behind methodological choices, ensuring a robust and reproducible scientific narrative.

Part 1: Synthesis of this compound — A Strategic Approach

The direct alkylation of benzene with a 19-carbon alkyl halide via Friedel-Crafts alkylation is synthetically challenging due to the high propensity of long-chain carbocations to undergo rearrangement, leading to a mixture of isomers.[3][4] To circumvent this, a more reliable and regioselective two-step strategy is employed: Friedel-Crafts acylation followed by the reduction of the resulting ketone. This classic approach ensures the formation of the desired linear n-alkylbenzene.[4][5]

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the electrophilic aromatic substitution of benzene with nonadecanoyl chloride. This reaction introduces a C19 acyl group to the aromatic ring, forming 1-phenylnonadecan-1-one (nonadecanophenone).

Causality and Mechanism: The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7] The AlCl₃ coordinates to the chlorine atom of the nonadecanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion (R-C≡O⁺).[6][8] This acylium ion is a potent electrophile that is then attacked by the nucleophilic π-electron system of the benzene ring. The resulting intermediate, an arenium ion (σ-complex), loses a proton to restore aromaticity, yielding the aryl ketone product.[6] A key advantage of using an acylium ion is its stability against rearrangement, ensuring the linear structure of the alkyl chain is maintained.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

Nonadecylbenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of nonadecylbenzene (CAS No: 29136-19-4), a long-chain alkylbenzene. The document outlines its fundamental physicochemical properties, synthesis, and purification strategies. It further delves into its applications, particularly within the realms of research and development, and offers detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

Introduction to this compound

This compound is a chemical compound classified as a hydrocarbon, specifically an alkylbenzene. It consists of a benzene ring substituted with a nonadecyl group, a 19-carbon alkyl chain. This long aliphatic tail imparts significant hydrophobic character to the molecule, influencing its physical properties and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 29136-19-4 | [1][2][3][4][5] |

| Molecular Formula | C25H44 | [1][2][3][4] |

| Molecular Weight | 344.62 g/mol | [3][4][5][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3][4] |

| Melting Point | 36-41 °C | [3][4] |

| Boiling Point | 419 °C (lit.) | [3][4] |

| Density | 0.8613 g/cm³ (estimate) | [3][4] |

| Refractive Index | 1.4807 | [3][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [1][2][4][5] |

Synthesis and Purification of this compound

The synthesis of this compound, like other linear alkylbenzenes (LABs), is typically achieved through the alkylation of benzene. The choice of synthetic route is often dictated by the desired purity, yield, and scalability of the process.

Friedel-Crafts Alkylation

A common and established method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a suitable 19-carbon alkylating agent. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or hydrogen fluoride (HF).

Reaction Scheme:

C₆H₆ + C₁₉H₃₉X → C₆H₅C₁₉H₃₉ + HX (Benzene + 1-Halononadecane → this compound + Hydrogen Halide)

The choice of the alkylating agent (e.g., 1-chlorononadecane or 1-bromononadecane) and the reaction conditions (temperature, solvent, and catalyst) are critical for optimizing the yield and minimizing the formation of polysubstituted byproducts.

Experimental Workflow: Friedel-Crafts Alkylation

Caption: Workflow for the synthesis and purification of this compound.

Purification Strategies

The purity of this compound is critical for its application in research and drug development, as impurities can lead to erroneous experimental results. The primary methods for purification include:

-

Vacuum Distillation: Due to its high boiling point, this compound can be effectively purified by vacuum distillation to remove more volatile impurities.

-

Column Chromatography: For achieving high purity, column chromatography using silica gel is a standard technique. A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically employed to separate the product from any remaining starting materials or byproducts.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its properties as a long-chain alkylbenzene suggest its utility in several areas of research. Its analogues with different alkyl chain lengths, such as dodecylbenzene, are well-studied as precursors to surfactants used in detergents.[7]

Potential as a Hydrophobic Moiety in Drug Design

The long, lipophilic nonadecyl chain can be incorporated into drug candidates to enhance their interaction with biological membranes or hydrophobic pockets of target proteins. This can be a strategy to improve drug delivery, bioavailability, or the pharmacokinetic profile of a therapeutic agent.

Model Compound in Biophysical Studies

This compound can serve as a model compound for studying the interactions of hydrophobic molecules with cell membranes and proteins. Its simple and well-defined structure allows for the systematic investigation of the effects of long alkyl chains on biological systems.

Standard for Analytical Method Development

In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), this compound can be used as an internal or external standard for the quantification of other long-chain aromatic compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

Instrumentation:

-

Gas Chromatograph equipped with a mass selective detector (MSD).

-

Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 1 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless).

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The identity of this compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The purity is assessed by integrating the peak area of the this compound and any detected impurities.

Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 344.6.

Logical Relationship: Purity Assessment

Caption: Logical flow for purity and identity confirmation of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of any vapors or dust and prevent contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound for various research and development applications, primarily due to its long hydrophobic alkyl chain. Its synthesis via Friedel-Crafts alkylation is a standard procedure, and its purification can be achieved through common laboratory techniques. While its direct role in drug development is not yet prominent, its potential as a hydrophobic building block and a model compound for biophysical studies warrants further investigation.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, nonadecyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, N-nonadecylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dodecylbenzene. Retrieved from [Link]

Sources

- 1. Benzene, nonadecyl- [webbook.nist.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]

- 4. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]

- 5. N-NONADECYLBENZENE CAS#: 29136-19-4 [amp.chemicalbook.com]

- 6. This compound | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dodecylbenzene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Nonadecylbenzene in Organic Solvents for Research and Development

Executive Summary: The solubility of active pharmaceutical ingredients and chemical intermediates is a critical parameter in drug development, chemical synthesis, and materials science. Nonadecylbenzene, a long-chain alkylbenzene, serves as an important model compound for highly non-polar molecules. Understanding its interaction with various organic solvents is fundamental for process optimization, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, predictive models based on Hansen Solubility Parameters (HSP), and a detailed experimental protocol for the empirical determination of its solubility. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to this compound and Solubility

1.1 The Critical Role of Solubility in Scientific R&D

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] In drug development, the solubility of a compound directly influences its bioavailability and dictates formulation strategies. For synthetic chemists, solvent selection is paramount for controlling reaction kinetics, facilitating purification through methods like recrystallization, and ensuring product purity.[2] Therefore, a robust understanding and predictive capability of a compound's solubility are essential for efficient and successful research and development.

1.2 this compound: A Model Non-Polar Compound

This compound (C₂₅H₄₄) is an aromatic hydrocarbon characterized by a benzene ring attached to a nineteen-carbon alkyl chain.[3][4] This structure imparts a predominantly non-polar, lipophilic character to the molecule. While it is a valuable chemical intermediate, particularly in studies related to long-chain alkylbenzenes and their derivatives (such as linear alkylbenzene sulfonates used in detergents), its primary utility in this context is as a model compound.[5][6] Its simple yet distinct structure—a small, polarizable aromatic head and a long, non-polar aliphatic tail—makes it an excellent subject for exploring the fundamental principles of solubility for non-polar molecules.

Physicochemical Properties of this compound

A molecule's physical and chemical properties are intrinsic to its solubility behavior. The long, saturated alkyl chain of this compound is the dominant structural feature, making the molecule highly non-polar.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₄ | [3][4][7] |

| Molecular Weight | ~344.62 g/mol | [3][4][7][8] |

| Melting Point | 36-41 °C | [7][8] |

| Boiling Point | 419 °C (lit.) | [7][8] |

| Appearance | White powder or lump to clear liquid | [8] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCc1ccccc1 | [3] |

The Theoretical Framework of Solubility

3.1 "Like Dissolves Like": An Experiential Pillar

The adage "like dissolves like" is the foundational principle of solubility.[1][9] It posits that substances with similar intermolecular forces and polarity are likely to be miscible.[9][10] For this compound, its non-polar nature, dictated by its long hydrocarbon chain, means it will be most soluble in non-polar organic solvents (e.g., hexane, toluene) and poorly soluble in highly polar solvents like water.[9][10]

3.2 The Thermodynamics of the Dissolution Process

Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is a function of both enthalpy (ΔH) and entropy (ΔS). The process can be conceptually broken down into three steps, as illustrated below.[11]

-

Step 1: Solute-Solute Separation: Energy is required to overcome the intermolecular forces holding the this compound molecules together in their solid or liquid state. This step is endothermic (ΔH₁ > 0).

-

Step 2: Solvent-Solvent Separation: Energy is required to create a cavity in the solvent matrix to accommodate the solute molecule. This is also endothermic (ΔH₂ > 0).

-

Step 3: Solute-Solvent Interaction: Energy is released when the this compound molecule is solvated by the solvent molecules. This step is exothermic (ΔH₃ < 0).

The overall enthalpy of solution (ΔH_solution) is the sum of these three steps. If the energy released in Step 3 is greater than the energy consumed in Steps 1 and 2, the process is exothermic. If it is less, the process is endothermic.

Caption: Conceptual thermodynamic steps of the dissolution process.

Predictive Modeling with Hansen Solubility Parameters (HSP)

While the "like dissolves like" rule is a useful heuristic, a more quantitative approach is needed for scientific applications. Hansen Solubility Parameters (HSP) provide a powerful predictive framework.[12] HSP theory decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polarity): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if the "distance" (Ra) between them in the three-dimensional Hansen space is small.[13][14]

4.1 Estimated HSP for this compound and Solvent Comparison

The following table compares the estimated HSP profile of this compound with the known HSP values of common organic solvents. Solvents with HSP values closer to this compound are predicted to be better solvents.

| Compound | Type | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility |

| This compound (Est.) | Solute | ~17.0 | ~1.0 | ~0.5 | - |

| n-Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | High |

| Toluene | Non-Polar Aromatic | 18.0 | 1.4 | 2.0 | High |

| Chloroform | Polar Aprotic | 17.8 | 3.1 | 5.7 | Moderate |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | Low |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Very Low / Insoluble |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 | Insoluble |

Note: Solvent HSP values are sourced from publicly available databases and literature.[15][16] The prediction is based on minimizing the distance between solute and solvent parameters.

Standard Operating Procedure for Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes the Isothermal Equilibrium Method, a robust and widely used technique for determining the solubility of a solid compound in a solvent.

5.1 Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the rate of dissolution equals the rate of precipitation), a known mass of the clear, saturated supernatant is taken, the solvent is evaporated, and the remaining solute mass is measured gravimetrically.

5.2 Materials and Reagents

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g accuracy)

-

Glass vials with PTFE-lined caps

-

Calibrated pipettes or syringes

-

Drying oven or vacuum desiccator

5.3 Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess is critical to ensure saturation is achieved.

-

Solvent Addition: Add a known mass of the selected solvent to the vial. Record the exact mass.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. Causality Note: Longer times may be necessary for viscous solvents or highly crystalline solutes to ensure the system is not kinetically trapped.

-

Sedimentation: After equilibration, let the vial stand undisturbed at the same constant temperature for at least 12 hours to allow the excess solid to settle completely.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, gas-tight syringe. Trustworthiness Note: It is crucial not to disturb the settled solid. Any suspended particles will artificially inflate the measured solubility.

-

Drying: Dispense the sampled supernatant into a new, pre-weighed vial. Evaporate the solvent completely in a drying oven at a temperature below the solvent's boiling point and the solute's melting point, or under vacuum.

-

Final Weighing: Once a constant mass is achieved, weigh the vial containing the dried this compound residue.

-

Calculation: The solubility (S) is calculated in grams of solute per 100 grams of solvent: S = (Mass of Residue / Mass of Solvent in Aliquot) * 100 Where Mass of Solvent in Aliquot = (Total Mass of Aliquot) - (Mass of Residue)

5.4 Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

5.5 Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following steps are mandatory:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, and 48 hours) to confirm that the measured solubility does not change, verifying that equilibrium has been reached.

-

Replicates: Conduct each measurement in triplicate to assess the precision and report the mean and standard deviation.

-

Temperature Control: Maintain a constant temperature (±0.1 °C) throughout equilibration and sedimentation, as solubility is highly temperature-dependent.

Summary of Expected Solubility

Based on the theoretical principles and predictive models discussed, the solubility of this compound in common organic solvents can be summarized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane, Heptane | High | Similar non-polar nature and dispersion forces dominate. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | "Like dissolves like"; strong dispersion and π-π interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good dispersion forces, but polarity mismatch slightly reduces solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Low | Significant mismatch in polarity (δP) and hydrogen bonding (δH) parameters. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low / Insoluble | Large mismatch in all HSP components, especially δH. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Extreme mismatch in intermolecular forces. |

Conclusion

The solubility of this compound is dictated by its predominantly non-polar character, a direct consequence of its long alkyl chain. Its behavior aligns strongly with the "like dissolves like" principle, exhibiting high solubility in non-polar aliphatic and aromatic solvents and poor solubility in polar solvents. For researchers and developers, this means that solvent systems for reactions or formulations involving this compound or similar long-chain molecules should focus on non-polar options like toluene or heptane. The Hansen Solubility Parameter framework provides a reliable, semi-quantitative tool for predicting suitable solvents, which should then be confirmed using robust experimental methods like the isothermal equilibrium protocol detailed herein. This integrated approach of theory, prediction, and empirical validation ensures an efficient and scientifically sound methodology for handling highly non-polar compounds in a laboratory and development setting.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from Rowan website. [Link]

-

Hulet, R. (2020, November 16). Using "like dissolves like" to predict solubility. YouTube. [Link]

- Meyder, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from Rowan website. [Link]

-

Zhang, Q., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC, NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, nonadecyl-. NIST Chemistry WebBook. Retrieved from [Link]

- University of Nevada, Las Vegas. (n.d.).

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

- U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.

-

ResearchGate. (2006, December 15). Thermodynamic Properties of Solutions of Long Chain Compounds. [Link]

-

OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. YouTube. [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

ResearchGate. (n.d.). (PDF) Thermodynamic Properties of Alkylbenzenes from Retention - Boiling Point Correlations in Gas Chromatography. [Link]

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Eganhouse, R. P., et al. (n.d.).

- Bradley, J-C., et al. (2010, February 26). Organic Solvent Solubility Data Book.

-

ResearchGate. (n.d.). The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry. [Link]

- TÜBİTAK Academic Journals. (2002, January 1).

- Journal of Chemical Reviews. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry.

-

Solubility of Things. (n.d.). Benzene | Solubility of Things. Retrieved from [Link]

-

MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

- Seidell, A. (n.d.).

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, nonadecyl- [webbook.nist.gov]

- 5. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]

- 8. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. youtube.com [youtube.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen solubility parameters [stenutz.eu]

- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 16. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

An In-depth Technical Guide to the Synthesis of Nonadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and practical insights into the synthesis of nonadecylbenzene. As a long-chain alkylbenzene, this molecule holds significance in various fields, including as a precursor for surfactants and as a component in specialized lubricants. This document will navigate through the primary synthetic strategies, with a detailed focus on the most reliable and efficient methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present characterization data for the target molecule. The aim is to equip researchers and professionals with the necessary knowledge to confidently synthesize and characterize this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound (C₂₅H₄₄) is a linear alkylbenzene (LAB) characterized by a C₁₉ alkyl chain attached to a benzene ring.[1] Linear alkylbenzenes are a crucial class of organic compounds, primarily serving as intermediates in the production of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants in detergents and cleaning products.[2][3][4] The long alkyl chain of this compound imparts specific physical and chemical properties that make it a valuable molecule for applications requiring tailored hydrophobic characteristics. Beyond its role as a surfactant precursor, long-chain alkylbenzenes also find niche applications as lubricant oil additives and in the manufacturing of specialty chemicals.[5]

The synthesis of this compound, while seemingly straightforward, presents challenges related to controlling the regioselectivity of the alkyl chain attachment and preventing unwanted side reactions. This guide will focus on the most robust synthetic pathways to achieve high yields of the desired linear isomer.

Strategic Approaches to this compound Synthesis

The introduction of a long alkyl chain onto a benzene ring can be approached through several synthetic routes. However, the most prevalent and reliable method involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach is favored over direct Friedel-Crafts alkylation to circumvent the inherent issue of carbocation rearrangements.

The Challenge of Direct Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation of benzene with a long-chain alkyl halide, such as 1-chlorononadecane, in the presence of a Lewis acid catalyst (e.g., AlCl₃), is prone to carbocation rearrangements.[6] The initially formed primary carbocation can undergo hydride shifts to form more stable secondary carbocations, leading to a mixture of constitutional isomers of this compound, rather than the desired linear product. This lack of selectivity makes direct alkylation an undesirable method for synthesizing n-nonadecylbenzene.

The Preferred Route: Friedel-Crafts Acylation and Subsequent Reduction

To overcome the limitations of direct alkylation, a two-step acylation-reduction strategy is employed. This method provides excellent control over the regiochemistry and yields the desired linear product in high purity.[7]

Step 1: Friedel-Crafts Acylation

In this step, benzene is acylated with nonadecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenylnonadecan-1-one.[8][9] The electrophile in this reaction is the acylium ion, which is resonance-stabilized and does not undergo rearrangement.[10][11] This ensures that the acyl group is attached to the benzene ring as a linear chain.

Step 2: Reduction of the Aryl Ketone

The carbonyl group of the resulting 1-phenylnonadecan-1-one is then reduced to a methylene group to yield this compound. Two primary methods are employed for this reduction: the Clemmensen reduction and the Wolff-Kishner reduction.[12][13]

-

Clemmensen Reduction: This method involves the reduction of the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[14][15] It is particularly effective for aryl-alkyl ketones.[7] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[16]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₂) and a strong base, such as potassium hydroxide (KOH), at high temperatures to reduce the carbonyl group.[4] A widely used and practical modification is the Huang-Minlon modification , which is a one-pot procedure that involves refluxing the carbonyl compound with hydrazine hydrate and a base in a high-boiling solvent like diethylene glycol.[4][17][18] This method is advantageous for substrates that are sensitive to acidic conditions.[19]

The overall synthetic workflow is depicted in the following diagram:

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for Friedel-Crafts acylation and subsequent reduction of long-chain aryl ketones.

Step 1: Synthesis of 1-Phenylnonadecan-1-one (Friedel-Crafts Acylation)

This protocol is adapted from general procedures for Friedel-Crafts acylation of benzene with long-chain acyl chlorides.[20][21]

Materials:

-

Benzene (anhydrous)

-

Nonadecanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve nonadecanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the nonadecanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add anhydrous benzene (excess, can also be used as a solvent) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylnonadecan-1-one.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Wolff-Kishner Reduction - Huang-Minlon Modification)

This protocol is a practical one-pot procedure for the reduction of the aryl ketone.[4][17][18][22]

Materials:

-

1-Phenylnonadecan-1-one

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (or sodium hydroxide)

-

Diethylene glycol

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylnonadecan-1-one (1.0 equivalent), potassium hydroxide (3-4 equivalents), and diethylene glycol.

-

Add hydrazine hydrate (3-5 equivalents) to the mixture.

-

Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.

-

Remove the reflux condenser and replace it with a distillation head.

-

Continue heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.

-

Once the temperature reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat at this temperature for another 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | A multiplet for the aromatic protons (C₆H₅) typically in the range of δ 7.1-7.3 ppm. A triplet for the benzylic protons (-CH₂-Ph) around δ 2.6 ppm. A multiplet for the methylene protons adjacent to the benzylic position around δ 1.6 ppm. A large, broad singlet or multiplet for the remaining methylene protons of the alkyl chain around δ 1.2-1.4 ppm. A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.[2] |

| ¹³C NMR | Signals for the aromatic carbons, with the ipso-carbon appearing around δ 143 ppm and the other aromatic carbons between δ 125-129 ppm. A signal for the benzylic carbon around δ 36 ppm. A series of signals for the methylene carbons of the alkyl chain in the range of δ 22-32 ppm. A signal for the terminal methyl carbon around δ 14 ppm.[1][23] |

| IR Spectroscopy | C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹. C-H stretching vibrations for the alkyl chain appear just below 3000 cm⁻¹ (symmetric and asymmetric). C=C stretching vibrations for the aromatic ring are observed in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations for a monosubstituted benzene ring are typically found in the 690-770 cm⁻¹ region.[24] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 344. A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is characteristic of alkylbenzenes. Other fragment ions resulting from the cleavage of the alkyl chain will also be observed.[24] |

Comparative Data and Yields

The yields for the synthesis of long-chain alkylbenzenes via the Friedel-Crafts acylation-reduction pathway are generally good.

| Reaction Step | Reduction Method | Reported Yields for Similar Long-Chain Alkylbenzenes | References |

| Friedel-Crafts Acylation | - | 70-95% | [6][25] |

| Ketone Reduction | Clemmensen | 60-80% | [7][14] |

| Ketone Reduction | Wolff-Kishner (Huang-Minlon) | 80-95% | [17][18] |

It is important to note that yields can vary depending on the specific substrate, reaction conditions, and purification methods. The Huang-Minlon modification of the Wolff-Kishner reduction often provides higher yields and is a more practical one-pot procedure.[18]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving Friedel-Crafts acylation of benzene with nonadecanoyl chloride, followed by the reduction of the resulting 1-phenylnonadecan-1-one. This methodology effectively circumvents the issue of carbocation rearrangements inherent in direct Friedel-Crafts alkylation, ensuring the formation of the desired linear product. Both the Clemmensen and Wolff-Kishner reductions are effective for the second step, with the Huang-Minlon modification of the Wolff-Kishner reduction offering a practical and high-yielding one-pot alternative. This guide provides the necessary theoretical background, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and identify this compound.

References

Sources

- 1. This compound | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. Huang Minlon - Wikipedia [en.wikipedia.org]

- 5. hmdb.ca [hmdb.ca]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 14. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. Clemmensen Reduction [organic-chemistry.org]

- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 18. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. websites.umich.edu [websites.umich.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 23. spectrabase.com [spectrabase.com]

- 24. Benzene, nonadecyl- [webbook.nist.gov]

- 25. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a benzene ring attached to a linear alkyl chain. This guide provides a comprehensive technical overview of nonadecylbenzene (C19-alkylbenzene) and its related homologous compounds. It delves into their fundamental physicochemical properties, detailed synthesis protocols, advanced analytical characterization techniques, and explores their relevance in environmental science and potential applications in the pharmaceutical sciences. This document is intended to serve as a core reference for scientists engaged in chemical synthesis, analytical chemistry, and the development of novel drug delivery platforms.

Introduction to Long-Chain Alkylbenzenes

Alkylbenzenes are a broad class of organic compounds derived from benzene by the replacement of one or more hydrogen atoms with alkyl groups[1]. While short-chain alkylbenzenes like toluene and xylene are common industrial solvents, long-chain alkylbenzenes (LCABs), typically defined as having alkyl chains of ten or more carbons, possess distinct properties and applications. Historically, LCABs have been produced on an industrial scale as precursors to linear alkylbenzene sulfonates (LAS), which are the most widely used synthetic anionic surfactants in detergents and cleaning products[2][3]. Due to their widespread use and subsequent environmental release, LCABs have become important molecular tracers for monitoring domestic and industrial wastewater contamination in environmental samples like water and sediment[3][4].

This compound, with its 19-carbon linear alkyl chain, represents a specific member of the LCAB family. Its significant lipophilicity and well-defined chemical structure make it an excellent model compound for studying the behavior of hydrophobic molecules in various systems. For drug development professionals, understanding the properties and synthesis of such amphiphilic structures is pertinent to the design of novel excipients and drug delivery systems where controlled hydrophobicity is a critical parameter.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of n-alkylbenzenes follow predictable trends based on their molecular weight and chain length. As the alkyl chain increases, the van der Waals forces between molecules strengthen, leading to higher melting and boiling points[5].

Physicochemical Data

The properties of this compound and its neighboring homologues are summarized below. This data is crucial for predicting their behavior in various solvents and at different temperatures, which is essential for both synthesis and formulation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Hexadecylbenzene | C₂₂H₃₈ | 302.55 | 19-21 | 382.4 |

| Heptadecylbenzene | C₂₃H₄₀ | 316.58 | 26-28 | 398.7 |

| Octadecylbenzene | C₂₄H₄₂ | 330.61 | 32-34 | 414.2 |

| This compound | C₂₅H₄₄ | 344.62 | 36-41 [6][7] | 419 [6][7] |

| Eicosylbenzene | C₂₆H₄₆ | 358.65 | 42-44 | 432.8 |

Spectroscopic Profile of this compound

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of synthesized this compound.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), alkylbenzenes exhibit characteristic fragmentation patterns. The molecular ion (M+) peak for this compound is observed at m/z 344. A prominent peak is typically found at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is formed by the cleavage of the benzylic bond followed by rearrangement[8]. Another significant fragment at m/z 105 (C₈H₉⁺) can also be observed. The fragmentation is dominated by cleavage at the benzylic C-C bond, which is the weakest point in the alkyl chain due to the stability of the resulting benzyl cation[9][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for both the aromatic and aliphatic protons. The protons on the benzene ring typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (-CH₂-Ph) adjacent to the ring are deshielded and appear as a triplet around δ 2.6 ppm. The protons of the long alkyl chain form a series of overlapping multiplets, with the bulk of the methylene (-CH₂-) groups creating a large signal around δ 1.2-1.3 ppm. The terminal methyl (-CH₃) group appears as a triplet at approximately δ 0.9 ppm[11].

-

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the molecule. For this compound, the aromatic carbons will appear in the δ 125-143 ppm region. The ipso-carbon (the aromatic carbon attached to the alkyl chain) is typically found around δ 142-143 ppm. The benzylic carbon is observed around δ 36 ppm, while the numerous methylene carbons of the chain appear in the δ 22-32 ppm range. The terminal methyl carbon gives a signal around δ 14 ppm[11][12].

-

Synthesis of this compound

The most reliable and common method for synthesizing n-alkylbenzenes like this compound is a two-step process that avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation[7][13]. The process involves:

-

Friedel-Crafts Acylation: Reaction of benzene with a long-chain acyl chloride (e.g., nonadecanoyl chloride) in the presence of a Lewis acid catalyst to form an aryl ketone (nonadecanoylbenzene).

-

Clemmensen Reduction: Reduction of the ketone's carbonyl group to a methylene group, yielding the final n-alkylbenzene.

Causality in Experimental Design

-

Why a Two-Step Synthesis? Direct Friedel-Crafts alkylation of benzene with a long-chain alkyl halide (e.g., 1-chlorononadecane) is prone to carbocation rearrangements[7]. The primary carbocation that would be formed can rearrange via hydride shifts to more stable secondary carbocations, leading to a mixture of isomeric products with the benzene ring attached at various positions along the alkyl chain. The Friedel-Crafts acylation, however, proceeds via a stable acylium ion (R-C≡O⁺) that does not rearrange[6][14]. This ensures the formation of a single ketone intermediate, which can then be cleanly reduced to the desired linear alkylbenzene.

-

Choice of Reducing Agent: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is highly effective for reducing aryl ketones that are stable in strongly acidic conditions[13][15][16]. An alternative, the Wolff-Kishner reduction (hydrazine, KOH, heat), achieves the same transformation under strongly basic conditions and is preferred for substrates with acid-sensitive functional groups[17]. For the synthesis of this compound, where no such sensitive groups exist, the Clemmensen reduction is a robust and classical choice.

Detailed Synthesis Protocol

Step 1: Friedel-Crafts Acylation of Benzene with Nonadecanoyl Chloride

-

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (solvent and reactant)

-

Nonadecanoyl Chloride

-

Dichloromethane (DCM, for extraction)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

To the flask, add anhydrous benzene and cool the flask in an ice bath to 0-5 °C.

-

Carefully and portion-wise, add anhydrous AlCl₃ to the stirred benzene. A slight exotherm may be observed.

-

Dissolve nonadecanoyl chloride in a small amount of anhydrous benzene and add it to the dropping funnel.

-

Add the nonadecanoyl chloride solution dropwise to the stirred benzene/AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved[18].

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude nonadecanoylbenzene, which can be purified by recrystallization or chromatography.

-

Step 2: Clemmensen Reduction of Nonadecanoylbenzene

-

Materials:

-

Nonadecanoylbenzene (from Step 1)

-

Zinc Amalgam (Zn(Hg)) - Preparation: Stir zinc dust with a 5% mercuric chloride solution for 10 minutes, decant the liquid, and wash the solid with water.

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (or another high-boiling solvent)

-

Saturated Sodium Bicarbonate Solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, place the zinc amalgam, concentrated HCl, toluene, and the nonadecanoylbenzene[15].

-

Heat the mixture to a vigorous reflux with strong stirring. The reduction occurs on the surface of the zinc[15].

-

Continue refluxing for 6-12 hours. Additional portions of concentrated HCl may need to be added periodically to maintain the acidic conditions.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Workup: After cooling, carefully decant the liquid from the excess zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2x).

-

Combine the organic layers and wash carefully with water, then with saturated sodium bicarbonate solution until the washings are neutral, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

-

Analytical Characterization

Accurate identification and quantification of this compound and related LCABs require high-resolution analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the method of choice[19].

Detailed GC-MS Protocol

This protocol is adapted from standard methods for analyzing long-chain alkylbenzenes in environmental or chemical samples[19][20].

-

Instrumentation:

-

Gas Chromatograph with a split/splitless injector.

-

Mass Spectrometer capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.

-

-

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or equivalent).

-

Carrier Gas: Helium, constant flow rate of ~1.0-1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10-15 minutes.

-

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: m/z 40-550 for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions to monitor for this compound would be m/z 91 (quantitation ion), m/z 105 , and m/z 344 (qualifier ions)[19].

-

-

-

Procedure:

-

Sample Preparation: Accurately prepare a solution of the sample in a suitable volatile solvent like hexane or ethyl acetate. If quantification is required, add a known amount of an appropriate internal standard (e.g., an odd-chain deuterated n-alkane that does not co-elute with the analyte).

-

Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard. Analyze these standards to generate a calibration curve.

-

Analysis: Inject the prepared sample into the GC-MS system.

-

Data Processing:

-

Identify the this compound peak in the chromatogram based on its retention time relative to standards.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (from a library or a standard), checking for the presence of the molecular ion (m/z 344) and key fragments (m/z 91, 105).

-

For quantitative analysis, integrate the peak area of the quantitation ion (m/z 91) for both the analyte and the internal standard. Calculate the concentration using the calibration curve.

-

-

Applications and Relevance to Drug Development

While this compound and other LCABs are not typically active pharmaceutical ingredients (APIs), their unique physicochemical properties—namely their high lipophilicity and chemical stability—make them and their derivatives relevant to the pharmaceutical sciences in several indirect ways.

Model Compounds for Hydrophobicity

This compound serves as an excellent model compound for studying the behavior of highly hydrophobic molecules. In drug development, many promising APIs suffer from poor aqueous solubility, which limits their bioavailability[21]. Understanding how molecules like this compound partition between aqueous and lipid phases can inform the design of prodrugs or formulation strategies to improve the delivery of such APIs.

Components of Drug Delivery Systems

The core principle of using long alkyl chains to confer hydrophobicity is directly applicable to the design of advanced drug delivery systems.

-

Hydrophobic Modification of Carriers: Long alkyl chains, similar to the nonadecyl group, can be grafted onto hydrophilic polymers to create amphiphilic structures. These structures can self-assemble into micelles or modify the surface of hydrogels and nanoparticles[22]. This modification can create hydrophobic domains capable of encapsulating poorly soluble drugs, controlling their release profile, and improving their stability[22][23]. For example, functionalizing the surface of mesoporous silica with long alkyl chains can make the material more hydrophobic, allowing for the adsorption and controlled release of hydrophobic drugs[23].

-

Excipients: While not this compound itself, related alkylbenzene derivatives, particularly their sulfonated forms (alkylbenzene sulfonates), are used as emulsifiers and surfactants in some formulations[24]. The balance between the hydrophobic alkyl chain and a hydrophilic headgroup is the defining feature of these excipients, which are critical for stabilizing emulsions and enhancing the solubility of APIs.

Safety and Toxicology

Pure long-chain alkylbenzenes like this compound are considered to have low acute toxicity[25]. Their low water solubility and vapor pressure limit exposure via inhalation and ingestion in typical laboratory settings. However, like most hydrocarbons, they can act as skin and eye irritants upon direct contact[1]. The primary health and environmental focus has been on their derivatives, the linear alkylbenzene sulfonates (LAS), which are more water-soluble and enter aquatic environments. LCABs themselves are readily biodegradable under aerobic conditions and have a low potential for bioaccumulation[25]. Standard laboratory safety precautions, including the use of gloves and safety glasses, are sufficient when handling these compounds.

Conclusion

This compound and its homologues are more than just industrial precursors or environmental markers; they are fundamental chemical structures whose properties and synthesis provide valuable insights for a range of scientific disciplines. For researchers in the pharmaceutical sciences, the principles governing the behavior of these highly lipophilic molecules are directly relevant to solving critical challenges in drug formulation and delivery. The robust synthetic routes and precise analytical methods detailed in this guide provide a solid foundation for scientists to produce, characterize, and potentially utilize these compounds as tools in the development of next-generation therapeutics.

References

-

friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]

- Eganhouse, R. P., Blumfield, D. L., & Kaplan, I. R. (1983). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. International Journal of Environmental Analytical Chemistry, 15(3), 185-213.

-